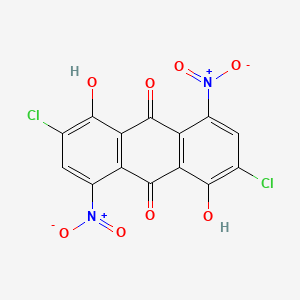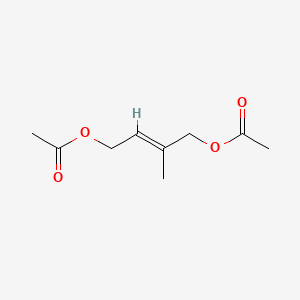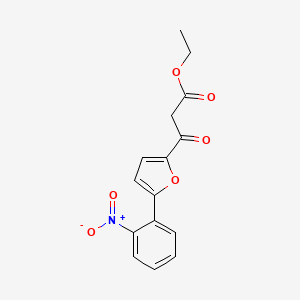![molecular formula C8H5F5S B13802498 [(Pentafluoroethyl)sulfanyl]benzene CAS No. 65538-00-3](/img/structure/B13802498.png)
[(Pentafluoroethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Pentafluoroethyl)sulfanyl]benzene is an organosulfur compound with the chemical formula C8H5F5S. This compound is characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further bonded to a benzene ring. The unique structure of this compound imparts it with distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Pentafluoroethyl)sulfanyl]benzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to fluorinate ortho-, meta-, and para-substituted aromatic thiols and disulfides. The reaction is typically carried out in batch and flow modes, with a comprehensive computational study employed to elucidate the reaction mechanism .
Industrial Production Methods
Industrial production of this compound often involves the use of diphenyl disulfide as a starting material. The fluorination process can be achieved using reagents such as silver(II) fluoride (AgF2) or xenon difluoride (XeF2). these methods generally suffer from low product yields and the need for expensive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
[(Pentafluoroethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Meta-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
[(Pentafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of [(Pentafluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its pentafluoroethyl group. This group is highly lipophilic, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the pentafluoroethyl group also influences the compound’s reactivity and interaction with various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorosulfanylbenzene: Similar in structure but with a pentafluorosulfanyl group instead of a pentafluoroethyl group.
Trifluoromethylthiobenzene: Contains a trifluoromethylthio group instead of a pentafluoroethyl group.
Nonafluorobutanesulfonate: An ionic compound with a similar fluorinated sulfonyl group.
Uniqueness
[(Pentafluoroethyl)sulfanyl]benzene is unique due to its specific combination of a pentafluoroethyl group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, which are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
65538-00-3 |
|---|---|
Molekularformel |
C8H5F5S |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
1,1,2,2,2-pentafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H5F5S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
MVWOBQJDBOYETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


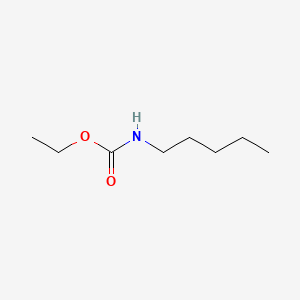
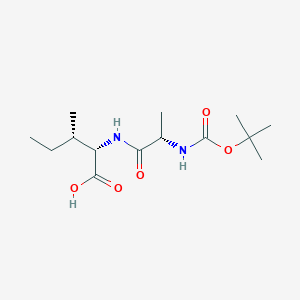

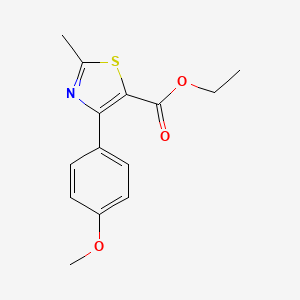
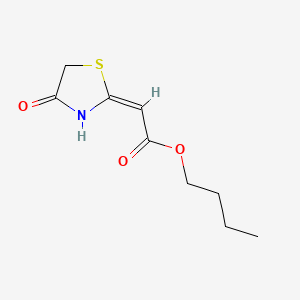
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)


